BMS-566419 BMS-566419 BMS-566419 is a novel chemically synthesized IMPDH inhibitor. The in vitro inhibitory activity of BMS-566419 on IMPDH type I/II, immune cell proliferation and antibody production from lipopolysaccharide (LPS)-stimulated B cells was similar, albeit slightly less potent than that of MPA.
Brand Name: Vulcanchem
CAS No.: 566161-24-8
VCID: VC0521685
InChI: InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
SMILES: CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Molecular Formula: C28H30FN5O2
Molecular Weight: 487.6 g/mol

BMS-566419

CAS No.: 566161-24-8

Cat. No.: VC0521685

Molecular Formula: C28H30FN5O2

Molecular Weight: 487.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-566419 - 566161-24-8

Specification

CAS No. 566161-24-8
Molecular Formula C28H30FN5O2
Molecular Weight 487.6 g/mol
IUPAC Name N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide
Standard InChI InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
Standard InChI Key XEVJUIZOZCFECP-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Canonical SMILES CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Appearance Solid powder

Introduction

Discovery and Development of BMS-566419

Rationale for IMPDH Inhibition

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP), a critical step in guanosine nucleotide synthesis . Proliferating lymphocytes rely heavily on this pathway, making IMPDH an attractive target for immunosuppression . Mycophenolic acid (MPA), the active metabolite of MMF, has been clinically used but is limited by gastrointestinal toxicity linked to its pharmacokinetic profile . BMS-566419 was designed as a structurally distinct IMPDH inhibitor to mitigate these adverse effects while retaining efficacy .

Structure-Activity Relationship (SAR)

The acridone scaffold of BMS-566419 emerged from systematic optimization of a lead compound identified through high-throughput screening . Key modifications included:

  • Acridone core: Enhanced binding affinity through π-π interactions with IMPDH’s hydrophobic pocket.

  • Fluorine substitution: Improved metabolic stability and potency (IC50 reduction from 120 nM to 17 nM) .

  • 4-Ethylpiperazine side chain: Increased solubility and oral bioavailability .

The final structure, N-[1-[6-(4-ethyl-1-piperazinyl)-3-pyridinyl]-1-methylethyl]-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide (C28H30FN5O2), achieved a balance of potency and pharmacokinetic properties .

Chemical and Pharmacokinetic Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC28H30FN5O2
Molecular Weight487.5685 g/mol
SMILESCCN1CCN(CC1)C2=CC=C(C=N2)C(C)(C)NC(=O)C3=CC4=C(C=C3F)C(=O)C5=C(N4)C=CC=C5
InChIKeyXEVJUIZOZCFECP-UHFFFAOYSA-N
CAS Registry Number566161-24-8
Purity≥98%

The achiral structure and lack of stereocenters simplify synthesis and quality control .

Pharmacokinetic Profile

  • Oral bioavailability: 60–80% in rodent models .

  • Half-life: ~4 hours in rats, supporting twice-daily dosing .

  • Distribution: High plasma protein binding (>95%) limits renal clearance .

Mechanism of Action

Enzymatic Inhibition

BMS-566419 binds reversibly to the NAD+-binding site of IMPDH, competing with the cofactor and stabilizing the enzyme in an inactive conformation . This uncompetitive inhibition reduces GTP and dGTP pools, selectively targeting rapidly dividing cells like activated lymphocytes .

Cellular Effects

  • Lymphocyte proliferation: Inhibits human T-lymphoblast and peripheral blood mononuclear cell (PBMC) proliferation with EC50 values of 20–50 nM .

  • Antibody suppression: Reduces IgG production by 70–90% in lipopolysaccharide-stimulated B cells .

  • Cytokine modulation: Downregulates MCP-1 and TGF-β1 mRNA in renal fibrosis models .

Preclinical Efficacy

Immunosuppression

In a rat heterotopic cardiac transplant model, BMS-566419 (60 mg/kg/day) prolonged median graft survival from 5 to 18 days, matching MMF (40 mg/kg/day) . Combination therapy with subtherapeutic FK506 (calcineurin inhibitor) synergistically extended survival to 21.5 days, highlighting its potential for dose-sparing regimens .

Antifibrotic Activity

BMS-566419 attenuated renal fibrosis in a unilateral ureteral obstruction (UUO) model:

ParameterReduction vs. Control
Hydroxyproline content45%
Collagen type I mRNA60%
TGF-β1 mRNA55%

These effects were comparable to MMF at 40 mg/kg, suggesting utility in chronic allograft nephropathy .

Anti-Inflammatory Effects

In rat adjuvant arthritis, BMS-566419 (30 mg/kg) reduced paw swelling by 70% over 14 days, correlating with decreased IL-1β and TNF-α levels .

Comparative Analysis with Mycophenolate Mofetil

Efficacy Equivalence

  • Graft survival: BMS-566419 (60 mg/kg) and MMF (40 mg/kg) showed identical median survival times (18–18.5 days) in cardiac transplants .

  • Antibody suppression: Both agents inhibited alloantibody production by 80–85% in sensitized rats .

Improved Tolerability

  • Gastrointestinal toxicity: MMF caused diarrhea and weight loss in 40% of rats at 40 mg/kg, whereas BMS-566419 at 60 mg/kg showed no significant adverse effects .

  • Therapeutic index: BMS-566419’s ED50/toxicity dose ratio was 3.2 vs. 1.8 for MMF .

Future Directions

Clinical Development

Despite promising preclinical results, BMS-566419 remains in early-stage development. Phase I trials should assess pharmacokinetics and IMPDH inhibition biomarkers (e.g., GTP levels in PBMCs) .

Combination Therapies

Co-administration with JAK inhibitors or antifibrotic agents (e.g., pirfenidone) could enhance efficacy in complex diseases .

Structural Optimization

Further modifications to the acridone scaffold may improve brain penetration for neuroinflammatory applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator